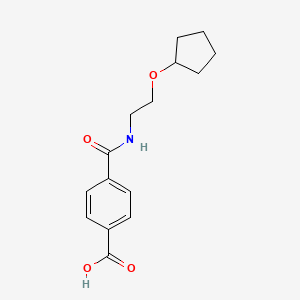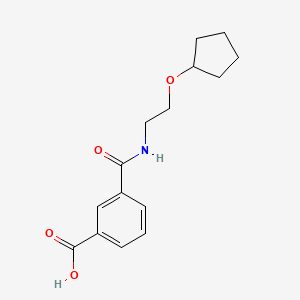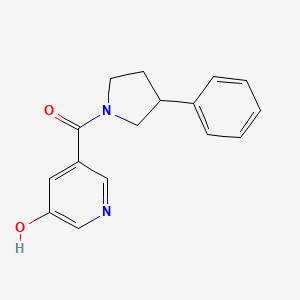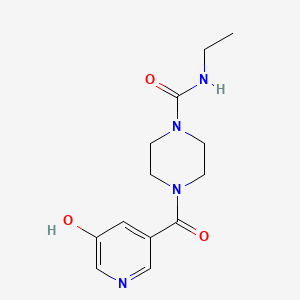![molecular formula C11H14N2O4 B7577386 Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate, also known as MHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MHP is a derivative of pyridine, an organic compound that is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. HDAC inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been found to inhibit the replication of hepatitis C virus (HCV) by targeting the viral NS5B polymerase. The exact mechanism of this compound's antiviral activity is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the target molecule or system. In cancer cells, this compound has been found to induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response. In HCV-infected cells, this compound has been shown to reduce viral load, inhibit viral replication, and suppress the expression of pro-inflammatory cytokines. In neuronal cells, this compound has been found to protect against oxidative stress, reduce neuroinflammation, and enhance synaptic plasticity. The exact mechanisms underlying these effects are still being elucidated.
実験室実験の利点と制限
Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate has several advantages as a research tool, including its high purity, stability, and ease of synthesis. This compound is also relatively inexpensive compared to other chemical probes and drugs. However, this compound has some limitations that should be taken into account when designing experiments. This compound has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. This compound can also exhibit non-specific binding to proteins and other biomolecules, which can complicate data interpretation. To overcome these limitations, researchers may need to use appropriate solvents, controls, and analytical techniques.
将来の方向性
There are several future directions for Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate research, including the development of more potent and selective analogs, the investigation of this compound's effects on other biological systems, and the application of this compound in drug discovery and materials science. One potential direction is the synthesis of this compound-based prodrugs that can be selectively activated in cancer cells or other diseased tissues. Another direction is the use of this compound as a building block for the synthesis of MOFs with tailored properties and applications. Additionally, the elucidation of this compound's molecular targets and mechanisms of action can provide insights into the development of new therapeutic strategies for various diseases.
合成法
The synthesis of Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate involves the reaction of 5-hydroxypyridine-3-carboxylic acid with N-methylglycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction results in the formation of this compound, which can be purified by column chromatography or recrystallization. The yield of this compound is typically around 50-60%, and the purity can be verified by NMR and HPLC analysis.
科学的研究の応用
Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antimicrobial activities. This compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. In biochemistry, this compound has been used as a probe to study protein-ligand interactions and enzyme kinetics. In materials science, this compound has been explored as a building block for the synthesis of metal-organic frameworks (MOFs) and other functional materials.
特性
IUPAC Name |
methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,10(16)17-3)13-9(15)7-4-8(14)6-12-5-7/h4-6,14H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCSWTGUTKJBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)C1=CC(=CN=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole](/img/structure/B7577342.png)

![2-[2-(2-Ethylimidazol-1-yl)ethyl]pyridine](/img/structure/B7577353.png)

![[1-Amino-2-(diethylsulfamoylamino)ethyl]cyclopropane](/img/structure/B7577376.png)
![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)

![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)
![5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
![2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)